TRAP-6

Descripción

Propiedades

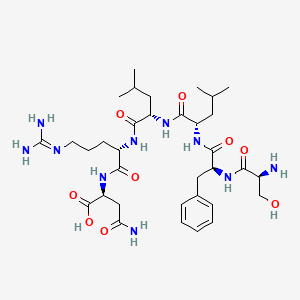

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOWCONESKMDW-FRSCJGFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431405 | |

| Record name | TRAP-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141136-83-6 | |

| Record name | TRAP-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TRAP-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Thrombin Receptor Activator Peptide 6 (TRAP-6), a synthetic hexapeptide that serves as a valuable tool in the study of platelet activation, thrombosis, and cellular signaling. This compound is a selective agonist for Protease-Activated Receptor 1 (PAR1), mimicking the actions of the endogenous agonist thrombin. This document details the molecular interactions of this compound with its primary receptor, PAR1, and explores its effects on other receptors, including PAR2 and GPR15. A thorough examination of the downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols for key assays are presented to facilitate further research and drug development in related fields.

Introduction to this compound

This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN), is a synthetic peptide fragment corresponding to the tethered ligand sequence of the human PAR1 receptor that is exposed upon cleavage by thrombin.[1][2] Unlike thrombin, this compound can activate PAR1 directly and independently of proteolytic cleavage, providing a specific and controlled method for studying PAR1-mediated signaling.[3] Its primary and most well-characterized effect is the induction of platelet aggregation, making it a standard reagent in hematology and cardiovascular research.[1][2]

Interaction with Protease-Activated Receptor 1 (PAR1)

The principal mechanism of action of this compound is the activation of PAR1, a G-protein coupled receptor (GPCR) highly expressed on platelets, endothelial cells, and other cell types.[1]

G-Protein Coupling and Downstream Signaling

Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.[4][5]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system of platelets, triggering the release of intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC).[4] This cascade of events is crucial for platelet granule secretion and the initial phase of platelet aggregation.

-

G12/13 Pathway: Concurrent activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain (MLC) and subsequent platelet shape change, an essential prerequisite for effective aggregation.[5]

-

PDE3A Phosphorylation: this compound stimulation also leads to the rapid, PKC-dependent phosphorylation of phosphodiesterase 3A (PDE3A).[2][6] This phosphorylation enhances PDE3A activity, leading to the hydrolysis of cyclic adenosine monophosphate (cAMP), a key negative regulator of platelet activation. The reduction in cAMP levels further promotes platelet activation.

Interaction with Other Receptors

While PAR1 is the primary target of this compound, studies have suggested its interaction with other receptors, albeit with less characterization.

Protease-Activated Receptor 2 (PAR2)

Some evidence suggests that this compound can also activate PAR2.[7] The activation of PAR2 is also initiated by proteolytic cleavage, exposing a tethered ligand. PAR2 activation is implicated in inflammation and pain.[7] In the context of this compound, its cross-reactivity with PAR2 may contribute to some of its observed effects in certain cell types beyond platelets. The downstream signaling of PAR2 activation often involves Gq/11, Gi/o, and G12/13, leading to calcium mobilization, MAPK activation, and RhoA activation.[8]

G-Protein Coupled Receptor 15 (GPR15)

Recent studies have identified this compound as an activator of the orphan receptor GPR15, which is expressed on T-cells.[9][10] This interaction appears to be independent of PAR1. The activation of GPR15 by this compound has been shown to involve β-arrestin2 and may play a role in modulating immune responses.[9][10] The downstream signaling cascade following this compound-mediated GPR15 activation is an active area of investigation.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Receptor | Assay | Reference |

| EC50 | 0.8 µM | PAR1 | Platelet Aggregation | [1][2][6] |

| Binding Affinity (Kd) | Not explicitly reported, but functional data suggests micromolar range. | PAR1 | - | - |

Detailed Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of this compound-induced platelet aggregation in platelet-rich plasma (PRP) using LTA.

Materials:

-

This compound (lyophilized powder)

-

Anticoagulated whole blood (e.g., with 3.2% sodium citrate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregation cuvettes with stir bars

-

Calibrated pipettes

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.

-

Carefully collect the upper PRP layer without disturbing the buffy coat.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 2000 x g for 15 minutes to pellet the platelets and red blood cells.

-

Collect the supernatant, which is the PPP.

-

-

Preparation of this compound Solution:

-

Reconstitute lyophilized this compound in an appropriate solvent (e.g., sterile water or PBS) to a stock concentration of 1 mM.

-

Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations for the assay (e.g., 0.1 µM to 10 µM).

-

-

LTA Measurement:

-

Set the aggregometer to 37°C.

-

Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.

-

Pipette 450 µL of PRP into an aggregation cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Add 50 µL of the this compound dilution to the PRP to initiate aggregation.

-

Record the change in light transmission for a set period, typically 5-10 minutes.

-

The results are expressed as the percentage of maximum aggregation.

-

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using the ratiometric calcium indicator Fura-2 AM.

Materials:

-

Washed platelets or a suitable cell line expressing PAR1

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation:

-

Prepare washed platelets from whole blood or culture PAR1-expressing cells to an appropriate density.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Calcium Measurement:

-

Resuspend the Fura-2-loaded cells in HBSS and place them in the appropriate sample holder for the fluorescence instrument (e.g., a 96-well plate).

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

-

Add this compound at the desired final concentration to the cells.

-

Immediately begin recording the fluorescence ratio over time. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities (F340/F380) or can be calibrated to absolute calcium concentrations.

-

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on platelet function.

Conclusion

This compound is a potent and selective agonist of PAR1 that faithfully mimics the canonical signaling pathways activated by thrombin in platelets and other cells. Its ability to induce platelet aggregation, calcium mobilization, and other cellular responses makes it an indispensable tool for research in thrombosis, hemostasis, and GPCR signaling. Further investigation into its interactions with PAR2 and GPR15 may reveal novel therapeutic targets and a deeper understanding of its physiological and pathophysiological roles. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound's multifaceted mechanism of action.

References

- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]

- 2. rndsystems.com [rndsystems.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 7. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

TRAP-6 as a PAR1 Agonist Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thrombin Receptor Activator Peptide 6 (TRAP-6), a synthetic hexapeptide widely utilized as a selective agonist for Protease-Activated Receptor 1 (PAR1). This document details its mechanism of action, signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction to this compound and PAR1

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminal domain by serine proteases, most notably thrombin.[3][4] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling.[3]

This compound is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[5][6] It mimics the tethered ligand domain of human PAR1, thereby acting as a potent and selective agonist, activating the receptor without the need for proteolytic cleavage.[7][8] This property makes this compound an invaluable tool for studying PAR1 signaling and function in a controlled and reproducible manner, circumventing the enzymatic complexity of using thrombin.[9] this compound has been shown to selectively activate PAR1 and does not exhibit activity at PAR4, another thrombin receptor found on human platelets.[3][10]

Mechanism of Action and Signaling Pathways

Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. PAR1 is known to couple to multiple G protein families, including Gαq/11, Gα12/13, and Gαi.[3][11] This promiscuous coupling allows for the activation of a diverse array of downstream signaling cascades that mediate a wide range of cellular responses.

-

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in cytoskeleton rearrangement, cell shape change, and stress fiber formation.

-

Gαi Pathway: PAR1 coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which can potentiate platelet activation.[11]

The activation of these pathways culminates in various physiological responses, most notably platelet activation, which includes shape change, granule secretion, and aggregation.[8]

Figure 1: Simplified PAR1 signaling pathway activated by this compound.

Quantitative Data

The following tables summarize key quantitative parameters of this compound activity from various in vitro studies.

Table 1: Potency of this compound in Platelet Aggregation

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 0.8 µM | Human Platelets | [1][5] |

| EC50 | 24 µM | Human Washed Platelets | [1] |

| Effective Concentration | 1 - 10 µM | Washed Human Platelets | [13] |

| Effective Concentration | 2 µM | Human Platelet-Rich Plasma | [8] |

Table 2: this compound Concentrations for Other Cellular Assays

| Assay | Effective Concentration | Cell Type/System | Reference |

| Calcium Mobilization | 0.01 - 10 µM | Xenopus oocytes expressing PAR1 | [3][10] |

| Platelet Dense Granule Release | 10 µM | Human Washed Platelets | [13][14] |

| PDE3A Phosphorylation | Not specified, but PAR-1 agonist SFLLRN shown to induce | Human Platelets | [5] |

| Platelet Activation (general) | 1.25 - 100 µM | Human Platelets |

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA) following stimulation with this compound.[5]

Materials:

-

Whole blood collected in 3.2% or 3.8% sodium citrate tubes.

-

This compound reagent (lyophilized, to be reconstituted).

-

Distilled or deionized water.

-

Platelet-poor plasma (PPP).

-

Light transmission aggregometer.

-

Aggregation cuvettes with stir bars.

-

Pipettes.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully aspirate the PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Adjust the platelet count in the PRP to 200-300 x 109/L using autologous PPP.

-

-

This compound Reconstitution:

-

Reconstitute lyophilized this compound with the specified volume of distilled or deionized water to achieve the desired stock concentration (e.g., 1mM). Allow to stand for 10 minutes and mix gently.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

-

-

Aggregation Measurement:

-

Pipette an appropriate volume of PRP (typically 250-500 µL) into an aggregation cuvette containing a stir bar.

-

Pre-warm the cuvette in the aggregometer for at least 2 minutes at 37°C with stirring.

-

Add a specific volume of the this compound working solution to the cuvette to achieve the desired final concentration (e.g., 1-10 µM).

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes). Aggregation is measured as the maximum percentage change in light transmission.

-

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in platelets using the ratiometric fluorescent indicator Fura-2 AM.[6]

Materials:

-

Washed platelets.

-

Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

This compound.

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Platelet Preparation:

-

Prepare washed platelets from PRP by centrifugation and resuspend in a suitable buffer like HBS.

-

-

Fura-2 AM Loading:

-

Incubate the washed platelets with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.

-

Wash the platelets to remove extracellular Fura-2 AM by centrifugation and resuspend in fresh HBS.

-

-

Calcium Measurement:

-

Aliquot the Fura-2-loaded platelets into a 96-well black, clear-bottom plate.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm while measuring emission at 510 nm.

-

Inject this compound at the desired final concentration into the wells.

-

Immediately begin recording the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates a rise in intracellular calcium concentration.

-

PAR1 Internalization Assay (Flow Cytometry)

This protocol provides a general workflow for assessing this compound-induced PAR1 internalization using flow cytometry.

Materials:

-

Cells expressing tagged PAR1 (e.g., FLAG-tag or HA-tag).

-

This compound.

-

Primary antibody against the tag (e.g., anti-FLAG).

-

Fluorescently labeled secondary antibody.

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA).

-

Fixation buffer (e.g., 4% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Culture cells to an appropriate confluency.

-

-

This compound Stimulation:

-

Treat cells with this compound at a suitable concentration (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to induce receptor internalization. A control group should be left untreated.

-

-

Antibody Staining (Surface Receptor Detection):

-

Place cells on ice to stop internalization.

-

Wash cells with cold PBS.

-

Incubate cells with the primary antibody against the extracellular tag for 1 hour on ice.

-

Wash cells to remove unbound primary antibody.

-

Incubate cells with the fluorescently labeled secondary antibody for 30-60 minutes on ice in the dark.

-

Wash cells to remove unbound secondary antibody.

-

-

Fixation and Analysis:

-

Resuspend cells in flow cytometry staining buffer.

-

(Optional) Fix cells with a suitable fixative.

-

Analyze the cells using a flow cytometer. The decrease in mean fluorescence intensity (MFI) in this compound treated cells compared to the control indicates the extent of PAR1 internalization.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on platelet function.

References

- 1. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 2. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Protease-activated Receptor | TargetMol [targetmol.com]

- 4. In Vivo Porcine Aged Deep Vein Thrombosis Model for Testing Ultrasound-based Thrombolysis Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Relationship between calcium mobilization and platelet α- and δ-granule secretion. A role for TRPC6 in thrombin-evoked δ-granule exocytosis [pubmed.ncbi.nlm.nih.gov]

- 7. haemochrom.de [haemochrom.de]

- 8. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protein Kinase A Regulates Platelet Phosphodiesterase 3A through an A-Kinase Anchoring Protein Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

TRAP-6 (SFLLRN): A Technical Guide to its Structure, Sequence, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, sequence, and function of the hexapeptide TRAP-6, scientifically known as SFLLRN. This compound is a synthetic peptide that corresponds to the tethered ligand sequence of the Protease-Activated Receptor 1 (PAR1) and is widely utilized as a selective PAR1 agonist in research and drug development. This document details the physicochemical properties of this compound, its mechanism of action through PAR1 signaling, and provides in-depth experimental protocols for studying its effects. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Structure and Sequence of this compound

This compound, an acronym for Thrombin Receptor Activator Peptide 6, is a hexapeptide with the amino acid sequence Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine (SFLLRN). This sequence corresponds to the N-terminal residues 42-47 of the human PAR1, which is exposed after proteolytic cleavage by thrombin and acts as a tethered ligand to activate the receptor.[1] As a synthetic peptide, this compound can activate PAR1 independently of enzymatic cleavage, providing a valuable tool for studying PAR1-mediated signaling pathways.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-OH | [1] |

| Molecular Formula | C₃₄H₅₆N₁₀O₉ | [1] |

| Molecular Weight | 748.88 g/mol | |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble to 1 mg/ml in water | |

| Appearance | Freeze-dried solid | [3] |

| Storage | Store dry, frozen, and in the dark | [3] |

Mechanism of Action: PAR1 Signaling

This compound selectively activates PAR1, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. PAR1 is known to couple to multiple G protein families, primarily Gαq/11 and Gα12/13, leading to the activation of distinct downstream effector pathways.[4][5]

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by this compound leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, modulating numerous cellular functions.

Gα12/13 Signaling Pathway

The coupling of PAR1 to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA-GTP then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to cellular responses such as cell shape change, migration, and contraction.

Quantitative Data

The biological activity of this compound has been quantified in various functional assays. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell Type/System | Reference |

| EC₅₀ (Platelet Aggregation) | 0.8 µM | Human Platelets | [1] |

| Effective Concentration (Calcium Mobilization) | 0.01 - 10 µM | Xenopus oocytes expressing PAR1 | [6] |

| Effective Concentration (Platelet Activation) | 1.25 - 100 µM | Human Platelets | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA) upon stimulation with this compound.

Materials:

-

This compound Reagent (1 mM stock solution)

-

Human whole blood collected in 0.11M or 0.13M sodium citrate

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregation cuvettes with stir bars

-

37°C water bath or heating block

Procedure:

-

PRP and PPP Preparation:

-

Aggregometer Setup:

-

Aggregation Measurement:

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in cultured cells using the fluorescent indicator Fura-2 AM following stimulation with this compound.

Materials:

-

Cultured cells expressing PAR1

-

Fura-2 AM

-

DMSO

-

Pluronic F-127 (optional)

-

HEPES-buffered saline (HBS)

-

This compound

-

Fluorescence microscope or plate reader with ratiometric capabilities (excitation at 340 nm and 380 nm, emission at 505 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to 80-100% confluence in a suitable format (e.g., 96-well plate or on coverslips).[10]

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM stock solution in DMSO.

-

Prepare a loading solution containing Fura-2 AM in HBS. Pluronic F-127 can be added to aid in dye solubilization.[10]

-

Remove the cell culture medium and wash the cells with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 60 minutes in the dark.[10]

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells 3-4 times with HBS to remove extracellular dye.

-

Incubate the cells in HBS for 30-45 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM within the cells.

-

-

Calcium Measurement:

-

Place the cells on the fluorescence imaging system.

-

Acquire a baseline fluorescence reading (ratio of 340/380 nm excitation).

-

Add this compound at the desired concentration to the cells.

-

Record the change in fluorescence ratio over time to measure the intracellular calcium mobilization.

-

Conclusion

This compound (SFLLRN) is an indispensable tool for the investigation of PAR1-mediated cellular processes. Its well-defined structure, selective agonistic activity, and the availability of established experimental protocols make it a cornerstone for research in hemostasis, thrombosis, inflammation, and cancer. This technical guide provides a centralized resource of its properties, signaling mechanisms, and methodologies to facilitate its effective use in scientific discovery and therapeutic development.

References

- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]

- 2. biorxiv.org [biorxiv.org]

- 3. haemochrom.de [haemochrom.de]

- 4. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated Receptor-1 (PAR1) Acts via a Novel Gα13-Dishevelled Axis to Stabilize β-Catenin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 10. hellobio.com [hellobio.com]

The Synthetic Hexapeptide TRAP-6 as a Thrombin Mimetic: A Technical Guide to its Mechanism of Action

An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms by which TRAP-6 mimics thrombin activity through the activation of Protease-Activated Receptor 1 (PAR1).

Introduction

Thrombin, a serine protease, is a potent activator of platelets and other cells, playing a crucial role in hemostasis and thrombosis. Its effects are primarily mediated through the Protease-Activated Receptor (PAR) family, with PAR1 being a key receptor on human platelets.[1] Thrombin activates PAR1 through a unique proteolytic mechanism, cleaving the N-terminal exodomain to unmask a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][2]

This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the amino acid sequence SFLLRN.[3] This sequence corresponds to the first six amino acids of the tethered ligand exposed after thrombin cleaves PAR1.[1] As a selective PAR1 agonist, this compound can directly activate the receptor without the need for proteolytic cleavage, making it an invaluable tool for studying PAR1 signaling pathways and for the development and screening of antiplatelet therapies.[4] This technical guide provides a comprehensive overview of how this compound mimics thrombin's activity, including a detailed examination of the signaling pathways involved, quantitative comparisons, and methodologies for key experimental assays.

Mechanism of Action: Direct Activation of PAR1

The fundamental mechanism by which this compound mimics thrombin lies in its ability to directly bind to and activate PAR1. Unlike thrombin, which enzymatically cleaves the receptor, this compound functions as a direct agonist, binding to the same site as the tethered ligand to induce a conformational change in the receptor and trigger downstream signaling cascades.[1] This direct activation allows for the specific and controlled study of PAR1-mediated cellular responses, independent of thrombin's other enzymatic activities.

Quantitative Comparison of this compound and Thrombin Activity

The potency of this compound and thrombin in activating PAR1 can be quantitatively assessed through various in vitro assays. The half-maximal effective concentration (EC50) for platelet aggregation is a key parameter used to compare their activity.

| Agonist | EC50 for Platelet Aggregation | Cell/System | Reference |

| This compound | 0.8 µM | Human Platelets | [3] |

| This compound | 24 µM ± 1.7 | Human Platelets | [5] |

| Thrombin | 0.29 nM ± 0.00 | Human Platelets | [5] |

| Thrombin | EC50 of 0.1 nM (for IP3 signaling) | Transfected Cells | [6] |

Note: EC50 values can vary depending on the specific experimental conditions, such as platelet donor variability and assay methodology.

Signaling Pathways Activated by this compound

Upon binding to PAR1, this compound initiates a cascade of intracellular signaling events that are characteristic of G-protein coupled receptor (GPCR) activation. PAR1 couples to multiple G-protein subtypes, primarily Gαq/11, Gα12/13, and Gαi.[2]

Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are critical events that drive platelet shape change, granule secretion, and ultimately, aggregation.[6]

Gα12/13 Pathway: Coupling of PAR1 to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to platelet shape change.

Experimental Protocols

To study the effects of this compound and its mimicry of thrombin, several key in vitro assays are employed.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.[8]

-

PRP Preparation: The blood is centrifuged at a low speed (150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP).[8]

-

PPP Preparation: The remaining blood is centrifuged at a higher speed (>1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.[8]

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (typically 200-300 x 10⁹/L) using PPP.[8]

-

Aggregation Measurement:

-

The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.

-

A baseline is established, after which this compound or another agonist is added.

-

The change in light transmission is recorded over time, reflecting the extent and rate of platelet aggregation.[8]

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following platelet activation using a fluorescent calcium indicator like Fura-2 AM.

Methodology:

-

Platelet Preparation: Platelets are prepared from whole blood as described for the LTA.

-

Dye Loading: The platelets are incubated with the cell-permeant fluorescent calcium indicator Fura-2 AM (typically 1-5 µM) at 30-37°C for 30-60 minutes in the dark.[9][10] Cellular esterases cleave the AM ester group, trapping the Fura-2 inside the cells.[10]

-

Washing: After incubation, the platelets are washed to remove any extracellular dye.

-

Fluorescence Measurement:

-

The dye-loaded platelets are placed in a fluorometer or a fluorescence microscope.

-

Fura-2 is excited at two wavelengths: ~340 nm (calcium-bound) and ~380 nm (calcium-free), and the emission is measured at ~510 nm.[10][11]

-

A baseline fluorescence ratio (340/380) is recorded before the addition of this compound.

-

Upon addition of this compound, the change in the fluorescence ratio is monitored over time, which corresponds to the change in intracellular calcium concentration.[4][10]

-

Western Blotting for Signaling Proteins

Western blotting is used to detect the phosphorylation and activation of specific downstream signaling proteins following this compound stimulation.

Methodology:

-

Platelet Stimulation and Lysis: Washed platelets are stimulated with this compound for a defined period. The reaction is stopped, and the platelets are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt (Ser473), phospho-p38 MAPK).[12][13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized.

-

-

Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein like GAPDH.[12]

Key Primary Antibodies for PAR1 Signaling:

-

Phospho-Akt (Ser473)[13]

-

Total Akt

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

Antibodies recognizing total PAR1 can also be used to assess receptor expression levels.[14][15]

Conclusion

This compound serves as a powerful and specific tool for elucidating the complex signaling pathways initiated by PAR1 activation, thereby providing a robust model for understanding thrombin's multifaceted roles in physiology and pathology. By directly activating PAR1, this compound allows for the dissection of PAR1-mediated events without the confounding variables associated with thrombin's enzymatic activity on other substrates. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound and to screen for novel therapeutics targeting the PAR1 signaling axis. The continued use of this compound in research will undoubtedly further our understanding of thrombosis, inflammation, and other PAR1-mediated processes, ultimately contributing to the development of more effective treatments for a range of cardiovascular and other diseases.

References

- 1. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of thrombin with PAR1 and PAR4 at the thrombin cleavage site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. PAR1 (E9J9L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 15. 7tmantibodies.com [7tmantibodies.com]

TRAP-6 role in platelet signaling pathways

An In-depth Technical Guide on the Role of TRAP-6 in Platelet Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of Thrombin Receptor Activator Peptide 6 (this compound) in platelet signaling pathways. It is designed to be a core technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction

This compound is a synthetic hexapeptide (SFLLRN) that corresponds to the N-terminal sequence of the tethered ligand of Protease-Activated Receptor 1 (PAR1) exposed after thrombin cleavage.[1] It acts as a selective and full agonist of PAR1, initiating platelet activation independently of proteolytic cleavage.[1][2] This makes this compound an invaluable tool for studying PAR1-mediated platelet function, allowing for controlled and reproducible experimental conditions.[2] In human platelets, PAR1 activation is a critical event in hemostasis and thrombosis, triggering a cascade of intracellular signals that lead to platelet shape change, granule secretion, and aggregation.[3][4]

Core Signaling Pathways of this compound in Platelets

This compound-induced platelet activation is primarily mediated through the Gq and G12/13 signaling pathways coupled to PAR1.[3][4]

1. The Gq Pathway: Calcium Mobilization and PKC Activation

Upon binding of this compound to PAR1, the associated Gq protein is activated.[3] This initiates a signaling cascade involving:

-

Phospholipase Cβ (PLCβ) Activation: The activated α-subunit of Gq stimulates PLCβ.

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), leading to a rapid influx of calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional PKC isoforms (such as PKCα and PKCβ).[5][6] Novel PKC isoforms (like PKCδ and PKCθ) are also activated, playing distinct roles in platelet function.[6][7]

2. The G12/13 Pathway: Platelet Shape Change

Concurrently, this compound activation of PAR1 also engages the G12/13 pathway.[3][4] This pathway is crucial for the initial shape change of platelets from a discoid to a spherical, spiny form.

-

RhoA Activation: The Gα12/13 subunits activate Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF.[8]

-

Rho Kinase (ROCK) Activation: RhoGEFs, in turn, activate the small GTPase RhoA, which then activates Rho kinase (ROCK).[9]

-

Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain (MLC).[4][8] This phosphorylation drives the cytoskeletal reorganization necessary for platelet shape change.[4][8]

Signaling Pathway Diagram

Caption: this compound signaling cascade in platelets.

Quantitative Data on this compound Induced Platelet Activation

The following tables summarize key quantitative data from studies on this compound-induced platelet activation.

Table 1: Potency of this compound in Platelet Aggregation

| Parameter | Value | Platelet Preparation | Reference |

| EC₅₀ | 0.8 µM | Washed Platelets | [8] |

| EC₅₀ | 24 µM | Platelet-Rich Plasma (PRP) | [10] |

Note: The difference in EC₅₀ values may be attributed to the platelet preparation method. Washed platelets can exhibit higher sensitivity to agonists compared to platelets in plasma.[11][12]

Table 2: this compound Concentrations in Various Platelet Function Assays

| Assay | This compound Concentration | Platelet Preparation | Key Findings | Reference |

| Platelet Aggregation | 2 µM | Platelet-Rich Plasma (PRP) | Enhanced aggregation in patients with venous thromboembolism. | [13][14] |

| Dense Granule Secretion | 10 µM | Washed Platelets | Potentiated by P2Y12 inhibition with MRS2395. | [5] |

| Intracellular Ca²⁺ Mobilization | 10 µM | Washed Platelets | Increased cytosolic Ca²⁺ levels. | [5] |

| P-selectin Expression | 10 µM | Platelet-Rich Plasma (PRP) | Increased P-selectin on the platelet surface. | [10] |

| Impedance Aggregometry | 32 µM | Whole Blood | Used to assess platelet activation via PAR receptors. | [11] |

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is adapted from standard laboratory procedures for assessing platelet function.[10][15]

a. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:

-

Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[15]

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[16]

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to obtain PPP.[15][16]

-

Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if required, though using native PRP is also a valid approach.[17]

b. Aggregation Measurement:

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[15]

-

Pipette PRP into a cuvette with a stir bar and pre-warm to 37°C for 2-5 minutes.[15]

-

Add this compound to the desired final concentration (e.g., 2-25 µM) to initiate aggregation.

-

Record the change in light transmission for at least 5-10 minutes.[15]

Experimental Workflow: Platelet Aggregation Assay

Caption: Workflow for light transmission aggregometry.

Western Blot Analysis of this compound Signaling

This protocol outlines the general steps for analyzing protein phosphorylation and signaling events downstream of this compound activation.[5][18]

-

Platelet Preparation and Stimulation:

-

Prepare washed platelets and resuspend them in a suitable buffer (e.g., modified Tyrode's buffer) to a concentration of 5 x 10⁸ platelets/mL.[5]

-

Pre-warm the platelet suspension to 37°C.

-

Stimulate the platelets with this compound (e.g., 10 µM) for various time points (e.g., 30 seconds to 5 minutes) with stirring.[5]

-

-

Lysis:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

-

Incubate with a primary antibody (e.g., anti-phospho-PKC substrate, anti-phospho-MLC) overnight at 4°C.[18]

-

Wash the membrane three times with TBST.[18]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash three times with TBST.[18]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[18]

-

Measurement of Intracellular Calcium Mobilization

This protocol describes a method for measuring changes in cytosolic calcium levels using a fluorescent indicator.[5][20]

-

Platelet Loading:

-

Measurement:

-

Resuspend the dye-loaded platelets in a suitable buffer.

-

Place the platelet suspension in a 96-well black plate.[5]

-

Measure the baseline fluorescence using a fluorometric plate reader or flow cytometer.[5][20]

-

Add this compound (e.g., 10 µM) to stimulate the platelets.[5]

-

Immediately begin recording the fluorescence intensity over time to monitor the calcium flux.[5]

-

Flow Cytometry for P-selectin Expression

This protocol details the measurement of the alpha-granule secretion marker P-selectin (CD62P) on the platelet surface.[10]

-

Platelet Stimulation:

-

Use either PRP or washed platelets.

-

Incubate a sample of platelets with this compound (e.g., 10 µM) for 10-30 minutes at 37°C.[10] Include an unstimulated control.

-

-

Antibody Staining:

-

Fixation and Analysis:

-

Fix the samples with 1% paraformaldehyde (optional, depending on the experimental setup).

-

Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Quantify the percentage of P-selectin positive platelets and/or the mean fluorescence intensity (MFI).

-

Conclusion

This compound is a potent and specific tool for elucidating the intricacies of PAR1-mediated platelet signaling. Its ability to bypass the need for thrombin allows for precise investigation of the downstream Gq and G12/13 pathways, which are central to platelet activation, shape change, and aggregation. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further explore these pathways and identify novel therapeutic targets for thrombotic disorders.

References

- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse functions of protein kinase C isoforms in platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impaired activation of platelets lacking protein kinase C-θ isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of G12/G13 Results in Shape Change and Rho/Rho-Kinase–mediated Myosin Light Chain Phosphorylation in Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bu.edu [bu.edu]

- 15. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of native or platelet count adjusted platelet rich plasma for platelet aggregation measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CST | Cell Signaling Technology [cellsignal.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. High expression of P-selectin induces neutrophil extracellular traps via the PSGL-1/Syk/Ca2+/PAD4 pathway to exacerbate acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery and Development of TRAP-6: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that has become an invaluable tool in the study of platelet activation, coagulation, and vascular biology. It functions as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) centrally involved in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound is rooted in the elucidation of the unique activation mechanism of PAR1. Unlike typical GPCRs that are activated by the reversible binding of a soluble ligand, PAR1 is activated by the proteolytic cleavage of its N-terminal extracellular domain by the serine protease thrombin. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1][2]

This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN) , was designed as a synthetic peptide that mimics this newly exposed tethered ligand of human PAR1.[3][4] This allows for the direct and selective activation of PAR1, independent of thrombin and its proteolytic activity. The SFLLRN sequence was identified through structure-activity relationship (SAR) studies of peptides derived from the N-terminus of the cleaved receptor, aiming to create a potent and stable agonist.[5][6]

Physicochemical Properties and Synthesis

This compound is a hexapeptide with the following chemical properties:

| Property | Value |

| Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-OH |

| Molecular Formula | C34H56N10O9 |

| Molecular Weight | 748.87 g/mol [7] |

| CAS Number | 141136-83-6 |

| Purity | Typically >95% (HPLC) |

| Solubility | Soluble in water |

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols. The following provides a generalized methodology:

1. Resin Selection and Preparation:

-

A suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid, is chosen.

-

The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 10-15 minutes.[8][9]

2. Stepwise Amino Acid Coupling:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[8][10] This exposes the free amine for the next coupling step.

-

Amino Acid Activation: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[11]

-

Coupling: The activated amino acid is added to the resin, and the reaction is allowed to proceed to form a peptide bond. The completion of the coupling reaction can be monitored using a ninhydrin test.[11]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

These deprotection, activation, coupling, and washing steps are repeated for each amino acid in the SFLLRN sequence, building the peptide from the C-terminus to the N-terminus.

3. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, the final N-terminal Fmoc group is removed.

-

The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

4. Purification and Characterization:

-

The crude peptide is precipitated, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final this compound peptide are confirmed by analytical HPLC and mass spectrometry.

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates PAR1, a GPCR that couples to multiple G protein subfamilies, leading to the activation of diverse downstream signaling cascades.

PAR1 Signaling Pathways

-

Gq/11 Pathway: Activation of the Gαq/11 subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

-

G12/13 Pathway: Coupling to Gα12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to cytoskeletal rearrangements and changes in cell shape.

-

Gi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Gβγ subunits released from Gi/o can also contribute to the activation of downstream effectors, including the ERK1/2 MAP kinase pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound activity.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Type/System | Value | Reference(s) |

| EC50 (Platelet Aggregation) | Light Transmission Aggregometry | Human Platelets | ~0.8 µM | [6][7][8] |

| IC50 (Adenylyl Cyclase Inhibition) | Not specified | Not specified | 96 nM | [7] |

| EC50 (Calcium Mobilization) | Fluorometric Imaging | Xenopus oocytes expressing PAR1 | 0.01 - 10 µM (triggers mobilization) | [12] |

| EC50 (Contraction) | Organ bath studies | Human renal artery strips | ~10 µM (approx. 1000-fold less potent than thrombin) | [13] |

Table 2: In Vivo Data for this compound (SFLLRN)

| Parameter | Species | Dose | Effect | Reference(s) |

| Blood Pressure | Rat (anesthetized) | 1 mg/kg (i.v.) | Biphasic response | [12] |

| Mean Arterial Pressure (MAP) | Mouse (anesthetized) | 0.1, 0.3, 1 µmol/kg (i.v.) | Dose-dependent decrease | [14] |

| Heart Rate (HR) | Mouse (anesthetized) | 0.1, 0.3, 1 µmol/kg (i.v.) | Decrease | [14] |

Key Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

1. Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using PPP.

2. Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a defined volume of PRP into a cuvette with a stir bar and pre-warm to 37°C.

-

Add this compound to the desired final concentration (e.g., 1-10 µM) to initiate aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).[3]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR1 activation using a fluorescent calcium indicator.

1. Cell Preparation:

-

Use a suitable cell line expressing PAR1 (e.g., platelets, endothelial cells, or a transfected cell line).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or OG488-BAPTA-1 AM) by incubating them with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

2. Fluorescence Measurement:

-

Resuspend the dye-loaded cells in a suitable buffer.

-

Establish a baseline fluorescence reading using a fluorometer or fluorescence microscope.

-

Add this compound at various concentrations to the cells.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[3][15]

PDE3A Phosphorylation Assay

This assay is used to assess the phosphorylation of phosphodiesterase 3A (PDE3A) following PAR1 activation.

1. Cell Stimulation and Lysis:

-

Treat platelets or other relevant cells with this compound for a short duration (e.g., 30 seconds to 5 minutes).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Immunoprecipitation (Optional):

-

Incubate the cell lysate with an anti-PDE3A antibody to immunoprecipitate PDE3A.

3. Western Blotting:

-

Separate the proteins in the cell lysate or immunoprecipitate by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for phosphorylated PDE3A (e.g., anti-phospho-Serine/Threonine).

-

Detect the primary antibody with a labeled secondary antibody and visualize the bands.

-

Normalize the phosphorylated PDE3A signal to the total PDE3A protein level.[12][16]

Applications in Research and Drug Development

This compound is widely used in various research and drug development applications:

-

Basic Research: To investigate the molecular mechanisms of PAR1 signaling, platelet activation, and thrombosis.

-

Drug Discovery: As a tool to screen for and characterize PAR1 antagonists.

-

Clinical Research: To assess platelet function and the efficacy of antiplatelet therapies.[7]

-

Vascular Biology: To study the role of PAR1 in endothelial cell function, inflammation, and vascular permeability.

Conclusion

This compound is a powerful and specific tool for the investigation of PAR1-mediated cellular processes. Its development has been instrumental in advancing our understanding of thrombosis, hemostasis, and vascular biology. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed protocols and a thorough overview of the properties and applications of this important synthetic peptide. The continued use of this compound in preclinical and clinical research will undoubtedly lead to further insights into the pathophysiology of cardiovascular diseases and the development of novel therapeutic interventions.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Protein Kinase C-mediated Phosphorylation and Activation of PDE3A Regulate cAMP Levels in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein kinase B/Akt phosphorylation of PDE3A and its role in mammalian oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

TRAP-6 for In-Vitro Cardiovascular Models: A Technical Guide

Introduction

Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that serves as a potent and selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2][3] It corresponds to the amino acid sequence (Ser-Phe-Leu-Leu-Arg-Asn) of the N-terminal "tethered ligand" that is exposed after thrombin cleaves the extracellular domain of PAR1.[4][5] By mimicking this natural activation mechanism, this compound can directly stimulate PAR1 independent of proteolytic cleavage, making it a stable and standardized tool for cardiovascular research.[4][6] Its primary application is in the in-vitro study of platelet activation, but its utility extends to other cardiovascular cell types expressing PAR1, such as endothelial and vascular smooth muscle cells.[1] This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key data for its application in in-vitro cardiovascular models.

Physicochemical Properties

This compound is a well-characterized peptide with defined properties, making it a reliable reagent for reproducible in-vitro studies.

| Property | Value | Reference |

| Full Name | Thrombin Receptor Activator Peptide 6 | [1] |

| Sequence | Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN) | [2] |

| Molecular Formula | C34H56N10O9 | [2] |

| Molecular Weight | 748.87 g/mol | [1][2] |

| CAS Number | 141136-83-6 | [2] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water (e.g., to 1 mg/ml) | |

| Storage | Lyophilized powder at -20°C or -80°C | [2] |

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates PAR1, a G protein-coupled receptor (GPCR).[1][2][7] While human platelets also express another thrombin receptor, PAR4, this compound does not show activity at PAR4.[2][3] PAR1 activation by this compound initiates downstream signaling cascades primarily through Gq and G12/13 proteins.[7][8]

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an endoplasmic reticulum equivalent), triggering the release of stored Ca2+ into the cytoplasm.[9] The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC).[10]

-

G12/13 Pathway: This pathway activates Rho/Rho kinase, which is crucial for the changes in platelet shape.

These signaling events culminate in hallmark platelet responses: calcium mobilization, shape change, granule secretion (including ADP from dense granules and P-selectin from alpha-granules), and activation of the integrin GPIIb/IIIa, leading to platelet aggregation.[10][11]

Applications in In-Vitro Cardiovascular Models

This compound is a versatile tool for studying various aspects of cardiovascular biology.

Platelet Activation and Aggregation

The most common application of this compound is to induce platelet activation and aggregation in a controlled, thrombin-independent manner.[4][11] This is valuable for assessing platelet function and the efficacy of antiplatelet drugs that do not target the PAR1 pathway, such as aspirin or clopidogrel.[4][6]

-

Platelet Aggregometry: this compound is used as an agonist in both light transmission aggregometry (LTA) and whole blood impedance aggregometry to measure the rate and extent of platelet aggregation.[6][12]

-

P-selectin Expression: As a marker for alpha-granule release and platelet activation, surface P-selectin (CD62P) expression is measured via flow cytometry following this compound stimulation.[13][14]

-

Calcium Mobilization: this compound is used to trigger intracellular calcium release, which can be quantified using fluorescent calcium indicators like Fura-2-AM.[2][10]

Endothelial Cell Studies

PAR1 is expressed on endothelial cells and is involved in regulating vascular tone, permeability, and inflammation.[1] While less common than in platelet studies, this compound can be used to investigate:

-

Endothelial Permeability: Activation of PAR1 can modulate endothelial barrier function. Assays measuring the flux of labeled albumin across an endothelial cell monolayer can be used to quantify these changes.[15]

-

Inflammatory Responses: this compound can be used to stimulate endothelial cells to study the expression of adhesion molecules and the release of inflammatory mediators like Interleukin-6 (IL-6).[16]

-

Signal Transduction: Researchers can study PAR1-mediated signaling in endothelial cells, such as the activation of MAPK or PI3K/Akt pathways.[16]

Vascular Smooth Muscle Cell (VSMC) Studies

VSMCs also express PARs, and their activation is linked to cell proliferation, migration, and contractility, which are key processes in atherosclerosis and restenosis.[17][18] this compound can be a tool to explore:

-

VSMC Proliferation and Migration: Assays like BrdU incorporation or wound-healing (scratch) assays can be used to assess the effect of PAR1 activation by this compound on VSMC growth and movement.[17]

-

Phenotypic Switching: PAR1 signaling may influence the switch of VSMCs from a contractile to a synthetic phenotype, a critical step in vascular remodeling.[19]

-

Calcium Signaling: this compound can be used to study PAR1-dependent calcium signaling in VSMCs, which is linked to contractility.[20]

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type, assay, and specific experimental conditions.

| Assay Type | Cell Type | Effective Concentration Range | Key Parameter (EC50) | Reference |

| Platelet Aggregation | Human Platelets | 1 - 100 µM | ~0.8 µM | [1][13] |

| P-selectin Expression | Human Platelets | 5 - 50 µM | Not specified | [13][21] |

| Calcium Mobilization | Human Platelets / PAR1-expressing cells | 0.01 - 10 µM | Not specified | [2][3][10] |

| Dense Granule Release | Human Platelets | 10 µM | Not specified | [10] |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the standard method for measuring this compound induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound Reagent (lyophilized, reconstituted to 1 mM in deionized water)[6]

-

Human whole blood collected in 3.2% (0.109 M) sodium citrate[6]

-

Plastic tubes and pipettes

-

Light Transmission Aggregometer with cuvettes and stir bars

Methodology:

-

PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[6] Transfer the upper PRP layer to a new plastic tube.

-

PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).[6]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP if necessary.[6] Let the adjusted PRP rest for 30 minutes at room temperature.

-

Aggregometer Setup: Calibrate the aggregometer by setting 100% transmission with PPP (representing full aggregation) and 0% transmission with PRP (representing no aggregation).[6]

-

Assay:

-

Pipette PRP into an aggregometer cuvette with a stir bar and pre-warm to 37°C for 120 seconds.[6]

-

Start recording the baseline.

-

Add a specific volume of this compound reagent to achieve the desired final concentration (e.g., 2-32 µM).[22][23]

-

Record the change in light transmission for at least 6 minutes to measure the aggregation curve.[22]

-

Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium in response to this compound.

Materials:

-

Washed platelets or PAR1-expressing cells

-

This compound solution

-

Krebs buffer or similar physiological buffer[24]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2-AM)[24]

-

Fluorescence plate reader (e.g., FlexStation) or microscope[2][24]

Methodology:

-

Cell Preparation: Prepare a suspension of washed platelets or cultured cells (e.g., endothelial cells) in a suitable buffer.

-

Dye Loading: Incubate the cells with Fura-2-AM (e.g., 1-5 µM) for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Wash the cells to remove extracellular dye.

-

Measurement:

-

Place the cell suspension in a 96-well plate suitable for fluorescence measurement.[10][25]

-

Place the plate in the fluorescence reader and measure the basal fluorescence signal.

-

Inject this compound solution to the desired final concentration (e.g., 0.01-10 µM).[2][3]

-

Immediately begin kinetic measurement of fluorescence changes over time to capture the rapid calcium flux.

-

P-selectin Expression by Flow Cytometry

This protocol details the measurement of a key platelet activation marker.

Materials:

-

Washed platelets or PRP

-

This compound solution

-

Fluorescently-labeled anti-CD62P (P-selectin) antibody

-

Flow cytometer

Methodology:

-